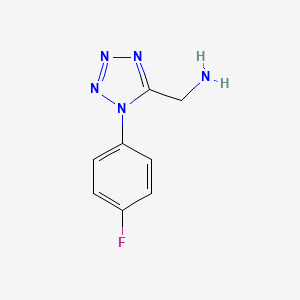
p-Tolyl-o-tolylamino-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Tolyl-o-tolylamino-acetic acid is an organic compound with the molecular formula C16H17NO2 It is a derivative of acetic acid where the hydrogen atoms are substituted with p-tolyl and o-tolylamino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of p-Tolyl-o-tolylamino-acetic acid typically involves the reaction of p-toluidine and o-toluidine with chloroacetic acid. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated under reflux conditions to ensure complete reaction. The product is isolated by acidification and subsequent crystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity of the product. The final product is purified using techniques such as recrystallization and distillation.
Analyse Des Réactions Chimiques
Types of Reactions
p-Tolyl-o-tolylamino-acetic acid undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride to yield the corresponding amines.
Substitution: The compound can undergo substitution reactions where the amino group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride for converting amino groups to halides.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halides and other substituted derivatives.
Applications De Recherche Scientifique
p-Tolyl-o-tolylamino-acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of p-Tolyl-o-tolylamino-acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
p-Tolylacetic acid: Similar structure but lacks the o-tolylamino group.
o-Tolylacetic acid: Similar structure but lacks the p-tolylamino group.
p-Toluidine: Contains the p-tolyl group but lacks the acetic acid moiety.
o-Toluidine: Contains the o-tolyl group but lacks the acetic acid moiety.
Uniqueness
p-Tolyl-o-tolylamino-acetic acid is unique due to the presence of both p-tolyl and o-tolylamino groups, which confer distinct chemical and biological properties. This dual substitution pattern allows for unique interactions with molecular targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C16H17NO2 |
|---|---|
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
2-(2-methylanilino)-2-(4-methylphenyl)acetic acid |
InChI |
InChI=1S/C16H17NO2/c1-11-7-9-13(10-8-11)15(16(18)19)17-14-6-4-3-5-12(14)2/h3-10,15,17H,1-2H3,(H,18,19) |
Clé InChI |
AFWBWVUGSWDUEX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(C(=O)O)NC2=CC=CC=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


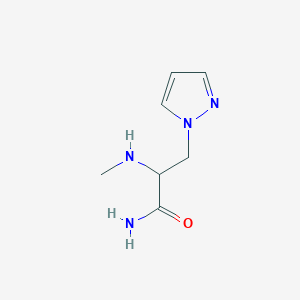

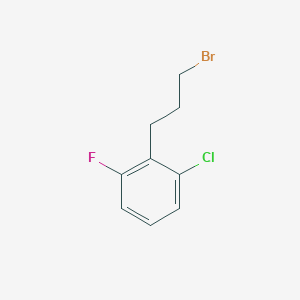
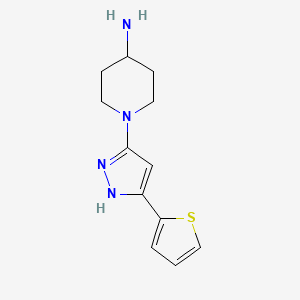
![[(3aR,4R,5R,6aS)-4-[(3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-phenylpent-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B15327491.png)

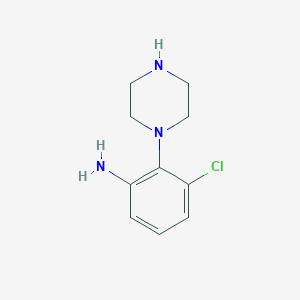
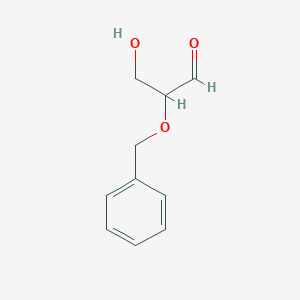
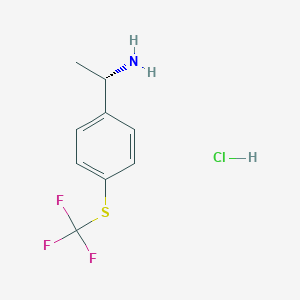
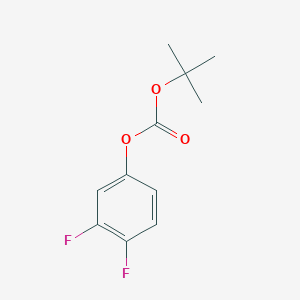
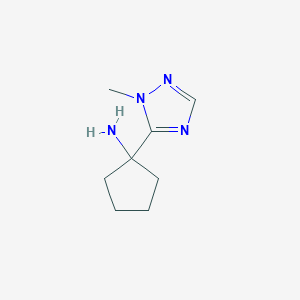
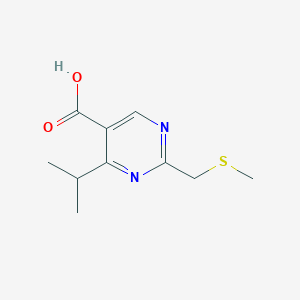
![3,3,3',3'-Tetramethyl-5,5'-dinitro-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol](/img/structure/B15327549.png)
